Lead selenide is primarily sourced from the reaction of lead salts with selenium-containing compounds. It falls under the category of binary metal chalcogenides, which are compounds formed from metals and chalcogens (group 16 elements). Lead selenide is characterized by its narrow bandgap of approximately 0.27 eV at room temperature, making it particularly useful in infrared detectors and photovoltaic applications .
The synthesis of lead selenide can be achieved through several methods, each with distinct parameters and conditions:
Lead selenide crystallizes in a cubic structure, specifically in the rock salt (NaCl) type lattice. Each lead atom is surrounded by six selenium atoms, forming octahedral coordination. The lattice parameter for PbSe is approximately 6.12 Å. The electronic structure reveals that PbSe exhibits a direct bandgap characteristic, which is beneficial for its optoelectronic properties .
Lead selenide participates in various chemical reactions:
The mechanism by which lead selenide functions in applications such as photodetectors relies on its semiconducting properties. When exposed to infrared light, photons are absorbed, promoting electrons from the valence band to the conduction band, creating electron-hole pairs. The mobility of these charge carriers contributes to the electrical conductivity of the material.
Lead selenide exhibits several notable physical and chemical properties:
These properties make PbSe suitable for various applications, particularly where thermal stability and electrical conductivity are required.
Lead selenide has diverse applications across multiple scientific fields:
The formation of lead selenide (PbSe) arises from the ionic interaction between lead(II) cations (Pb²⁺) and selenide anions (Se²⁻). The electronic configuration of neutral lead (Pb) is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p². Upon ionization to form the Pb²⁺ cation, lead loses its two 6p electrons, resulting in a stable configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s², which corresponds to a filled 6s orbital. This +2 oxidation state represents lead's most stable cationic form in chalcogenide compounds and is isoelectronic with elemental mercury (Hg) [9].
Neutral selenium (Se) possesses the electronic configuration [Ar] 3d¹⁰ 4s² 4p⁴. To achieve a stable noble gas configuration, selenium gains two electrons to form the selenide anion (Se²⁻), attaining a closed-shell configuration of [Ar] 3d¹⁰ 4s² 4p⁶, isoelectronic with krypton (Kr). Selenium can exhibit multiple oxidation states (–2, +2, +4, +6), but the –2 state is thermodynamically favored in reactions with electropositive elements like lead under standard conditions [7].
Table 1: Electronic Configuration of Pb²⁺ and Se²⁻ Ions
Ion | Atomic Number | Ground State Electron Configuration | Isoelectronic With |
---|---|---|---|
Pb²⁺ | 82 | [Xe] 4f¹⁴ 5d¹⁰ 6s² | Mercury (Hg) |
Se²⁻ | 34 | [Ar] 3d¹⁰ 4s² 4p⁶ | Krypton (Kr) |
Lead selenide exhibits significant thermodynamic stability due to the strong ionic-covalent bonding between Pb²⁺ and Se²⁻. The standard enthalpy of formation (ΔH°f) of PbSe is approximately -95.5 kJ/mol, indicating high exothermicity during compound formation. This stability is reflected in its high melting point of 1,078°C (1,351 K) [2]. The Pb-Se phase diagram reveals a congruent melting point at the stoichiometric PbSe composition, confirming its stability as a distinct phase rather than a mixture of elements [5].
Experimental studies confirm a narrow homogeneity range for PbSe, deviating less than 0.1% from stoichiometry under equilibrium conditions near room temperature. This near-perfect stoichiometry arises from the energetically unfavorable nature of point defects. The compound's stability persists under ambient conditions but can be disrupted by strong oxidizing agents or extreme pH environments. Thermochemical analyses indicate that PbSe formation is entropy-driven at elevated temperatures, with positive entropy change (ΔS) values facilitating spontaneous reaction progression despite endothermic steps in the synthesis pathway [5] [6].
At ambient pressure and temperature, lead selenide adopts a face-centered cubic (FCC) crystal structure, specifically the halite (NaCl) type structure (space group: Fm3m, No. 225). In this arrangement, both lead and selenium ions occupy octahedral sites, forming a three-dimensional lattice where each Pb²⁺ cation is octahedrally coordinated with six Se²⁻ anions, and vice versa. The lattice parameter (a) is 6.12 Å, with a unit cell volume of approximately 229.5 ų [2] [10].
Under high pressure (>3.5 GPa at room temperature), PbSe undergoes a reversible phase transition to an orthorhombic structure (space group: Cmcm). This high-pressure phase features a distorted coordination geometry where lead atoms reside in trigonal prismatic environments formed by selenium atoms. This transition is associated with a volume reduction of ~3.4% and exhibits a positive Clapeyron slope, meaning the transition pressure increases with temperature. At 1000 K, the orthorhombic phase remains stable up to 6.12 GPa before reverting to the cubic phase [5] [6].
Table 2: Crystalline Phases of Lead Selenide
Phase | Space Group | Lattice Parameters | Coordination Geometry | Stability Conditions |
---|---|---|---|---|
Cubic (Halite) | Fm3m | a = 6.12 Å | Octahedral (Pb²⁺, Se²⁻) | Standard conditions |
Orthorhombic (Cmcm) | Cmcm | a ≈ 4.76 Å, b ≈ 5.76 Å, c ≈ 7.61 Å | Trigonal Prismatic (Pb²⁺) | >3.5 GPa (RT) |
Thin films of PbSe can exhibit varied microstructures depending on deposition techniques. Chemical bath deposition (CBD) produces polycrystalline films with randomly oriented grains, while vapor phase deposition (VPD) enables columnar growth or even double-layer structures (nanocrystalline + columnar) at higher temperatures (250°C). These structural variations significantly influence optical properties, such as infrared absorption spectra [2] [6].
The lead chalcogenides (PbS, PbSe, PbTe) share the cubic halite structure under ambient conditions but exhibit systematic variations in physical properties due to the increasing size of the chalcogenide anion (S²⁻: 1.84 Å, Se²⁻: 1.98 Å, Te²⁻: 2.21 Å). This ionic radius expansion directly influences lattice parameters, which increase from PbS (a = 5.936 Å) to PbSe (a = 6.124 Å) to PbTe (a = 6.460 Å). Consequently, PbSe occupies an intermediate position in the series [2] [8].
Electronic band structures reveal a progressive decrease in the direct bandgap energy from PbS (0.41 eV) to PbSe (0.27 eV) to PbTe (0.31 eV) at 300 K. This trend arises from the increasing energy of the valence band maximum (composed primarily of chalcogen p-orbitals) relative to the conduction band minimum (dominated by lead p-orbitals). PbSe's bandgap of 0.27 eV facilitates strong mid-wave infrared (MWIR) photon absorption (1.5–5.2 μm), positioning it between PbS (shorter wavelength response) and PbTe (longer wavelength response) in detector applications [2] [8].
Thermodynamic stability also varies across the series. The formation enthalpy becomes less exothermic from PbS (ΔH°f ≈ -100 kJ/mol) to PbSe (ΔH°f ≈ -95.5 kJ/mol) to PbTe (ΔH°f ≈ -91 kJ/mol), reflecting decreasing bond strength as the Pb–Chalcogen bond length increases. Despite this, all three compounds exhibit narrow homogeneity ranges and congruent melting behavior. Under pressure, PbSe transitions to the orthorhombic Cmcm structure at ~3.5 GPa, whereas PbS undergoes a similar transition at ~2 GPa and PbTe at ~4 GPa, demonstrating the influence of anion size on phase stability [2] [5].
Table 3: Comparative Properties of Lead Chalcogenides
Property | PbS | PbSe | PbTe |
---|---|---|---|
Lattice Parameter (Å) | 5.936 | 6.124 | 6.460 |
Bandgap at 300K (eV) | 0.41 | 0.27 | 0.31 |
Melting Point (°C) | 1,114 | 1,078 | 924 |
IR Detection Range (μm) | 1.0–3.5 | 1.5–5.2 | 1.5–6.5 |
High-Pressure Phase Transition (GPa) | ~2.0 | ~3.5 | ~4.0 |
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